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Compound of Interest

Compound Name: Z-Ser-OMe

Cat. No.: B554345

Introduction

N-benzyloxycarbonyl-L-serine methyl ester, commonly abbreviated as Z-Ser-OMe, is a
protected amino acid derivative of significant interest in peptide synthesis and as a building
block in the development of novel therapeutic agents. Its chemical structure, incorporating a
benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester at the carboxylic acid
terminus, facilitates its use in solid-phase and solution-phase peptide synthesis. A thorough
understanding of its spectroscopic properties is paramount for its unambiguous identification,
purity assessment, and quality control in research and drug development settings. This
technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Z-Ser-OMe, along with detailed
experimental protocols for data acquisition.

Chemical Structure

Systematic Name: Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-hydroxypropanoate Common
Name: N-benzyloxycarbonyl-L-serine methyl ester, Z-L-Serine methyl ester Abbreviation: Z-
Ser-OMe CAS Number: 1676-81-9[1][2] Molecular Formula: C12H1sNOs[1][2] Molecular Weight:
253.25 g/mol [2]

Spectroscopic Data

The following sections present the key spectroscopic data for Z-Ser-OMe, organized for clarity
and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For Z-Ser-OMe, 'H and 13C NMR provide detailed information about the chemical environment
of each proton and carbon atom. While a complete, experimentally verified dataset for Z-Ser-
OMe was not found in a single source, the following tables are compiled based on expected
chemical shifts for similar structures and data from related compounds.

Table 1: *H NMR Spectroscopic Data for Z-Ser-OMe (Predicted)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.35 m 5H CeHs-
~5.12 s 2H -CH2-Ph
~4.40 m 1H a-CH
~3.90 dd 2H B-CH:
~3.75 S 3H -OCHs
~2.50 brs 1H -OH

Note: Predicted values are based on typical chemical shifts for the functional groups present in
the molecule. Actual experimental values may vary depending on the solvent and other
experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Z-Ser-OMe (Predicted)
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Chemical Shift (6, ppm) Assignment
~171.0 C=0 (ester)
~156.5 C=0 (carbamate)
~136.0 C (aromatic, quaternary)
~128.5 CH (aromatic)
~128.0 CH (aromatic)
~127.8 CH (aromatic)
~67.0 -CH2-Ph

~62.0 B-CH:

~56.0 a-CH

~52.5 -OCHs

Note: Predicted values are based on typical chemical shifts for the functional groups present in
the molecule. Actual experimental values may vary depending on the solvent and other
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Z-Ser-OMe is characterized by absorption bands corresponding to the vibrations of
its key functional groups.

Table 3: IR Spectroscopic Data for Z-Ser-OMe
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Wavenumber (cm~?)

Intensity

Assignment

~3400 Strong, Broad O-H stretch (hydroxyl)
~3300 Medium N-H stretch (amide)
~3050 Weak C-H stretch (aromatic)
~2950 Weak C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)
~1715 Strong C=0 stretch (carbamate)
~1520 Strong N-H bend (amide II)

C-O stretch (ester and
~1250 Strong

carbamate)

C-H out-of-plane bend
~700-750 Strong

(aromatic)

Source: Based on typical IR absorption frequencies and data available on PubChem for N-

((Phenylmethoxy)carbonyl)-L-serine methyl ester.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4. Mass Spectrometry Data for Z-Ser-OMe

m/z Interpretation

254.1 [M+H]* (protonated molecular ion)

222.1 [M - CH3OH + H]* (loss of methanol)

162.1 [M - CeHsCH20 + H]* (loss of benzyloxy group)
108.1 [CeHsCH20]* (benzyloxy fragment)

91.1 [C7H7]* (tropylium ion)
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Note: The fragmentation pattern is predicted based on the common fragmentation pathways for
amino acid derivatives with protecting groups.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible

spectroscopic data.

Synthesis of Z-Ser-OMe

A general procedure for the synthesis of Z-Ser-OMe involves the esterification of Z-L-serine.

Starting Materials
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Caption: Workflow for the synthesis of Z-Ser-OMe.
Protocol:

e To a solution of Z-L-serine (1 equivalent) in anhydrous methanol, cooled to 0 °C, thionyl
chloride (1.2 equivalents) is added dropwise with stirring.
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e The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
e The reaction is monitored by thin-layer chromatography (TLC).
» Upon completion, the solvent is removed under reduced pressure.

o The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium
bicarbonate solution, water, and brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in
vacuo.

e The crude product is purified by column chromatography on silica gel to afford pure Z-Ser-
OMe.

NMR Spectroscopy Protocol

Sample Preparation ) Data Acqisition Data Processing Spectral Analysis
[ (5-10 mg in 0.6 mL CDCs) > St gEiglabciaiching (H and 5C Spectra) (Fourier Transform, Phasing, Baseline Correction) (Peak Picking, Integration, Assignment)

Click to download full resolution via product page
Caption: Workflow for NMR data acquisition and analysis.
Protocol:

o Sample Preparation: Approximately 5-10 mg of Z-Ser-OMe is dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube.

e Instrument Setup: The NMR spectrometer is tuned and matched for the *H and 13C
frequencies. The sample is locked on the deuterium signal of the solvent, and the magnetic
field homogeneity is optimized by shimming.
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e 1H NMR Acquisition: A standard one-pulse *H NMR spectrum is acquired with a 90° pulse, a
spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2
seconds. Typically, 16 scans are co-added.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired with a 30° pulse, a
spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2
seconds. Several thousand scans are typically required to achieve an adequate signal-to-
noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform, followed by phase correction and baseline correction to obtain the final
spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for *H and 77.16
ppm for the central peak of CDCIs for 13C.

IR Spectroscopy Protocol

Sample Preparation SR SR S S Data Processing
(Thin film on NaCl/KBr plate) 9 P (Baseline Correction, Peak Picking)
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Caption: Workflow for IR data acquisition.
Protocol:

o Sample Preparation: A small amount of Z-Ser-OMe is dissolved in a volatile solvent like
chloroform. A drop of the solution is applied to a clean, dry sodium chloride (NacCl) or
potassium bromide (KBr) salt plate. The solvent is allowed to evaporate, leaving a thin film of
the sample on the plate.

e Background Spectrum: A background spectrum of the empty spectrometer is recorded to
account for atmospheric CO2 and water vapor.

o Sample Spectrum: The salt plate with the sample is placed in the spectrometer, and the IR
spectrum is recorded, typically in the range of 4000-400 cm™1,
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» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum. The spectrum is then processed for baseline correction and peak
picking to identify the absorption frequencies.

Mass Spectrometry Protocol

Sample Preparation . . . - Mass Analysis Data Analysis
[(Dlute solution in appropriate solvent) Rlecibitsonloeitodiciol ElScucspiavionizaicnl(ESy) (Full Scan and MS/MS) (Peak Identification, Fragmentation Analysis)

Click to download full resolution via product page
Caption: Workflow for Mass Spectrometry analysis.
Protocol:

o Sample Preparation: A dilute solution of Z-Ser-OMe is prepared in a suitable solvent system,
such as methanol or acetonitrile/water, often with the addition of a small amount of formic
acid to promote protonation.

o Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion
using a syringe pump or through a liquid chromatography (LC) system.

« lonization: Electrospray ionization (ESI) in positive ion mode is typically used to generate
protonated molecular ions [M+H]*.

o Mass Analysis: A full scan mass spectrum is acquired to determine the molecular weight of
the compound. Tandem mass spectrometry (MS/MS) is then performed on the protonated
molecular ion to induce fragmentation and obtain structural information. This is achieved by
collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

o Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and the
major fragment ions, which are then correlated with the structure of Z-Ser-OMe.

Conclusion
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The spectroscopic data and protocols presented in this guide provide a foundational resource
for researchers and professionals working with Z-Ser-OMe. Accurate interpretation of NMR, IR,
and MS spectra is essential for verifying the identity and purity of this important synthetic
building block, thereby ensuring the integrity of subsequent research and development
activities. The provided workflows offer a systematic approach to obtaining reliable
spectroscopic data for Z-Ser-OMe and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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